molecular formula C13H20N2O2S2 B2534858 N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide CAS No. 1797092-60-4

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide

Cat. No.: B2534858
CAS No.: 1797092-60-4
M. Wt: 300.44
InChI Key: WLQXUQCGJILENI-UHFFFAOYSA-N
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Description

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide is a useful research compound. Its molecular formula is C13H20N2O2S2 and its molecular weight is 300.44. The purity is usually 95%.
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Scientific Research Applications

Tautomeric Behavior and Spectroscopic Methods

Sulfonamide derivatives, such as 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, have been investigated for their molecular conformation or tautomeric forms, which are crucial for their pharmaceutical and biological activities. Spectroscopic methods, including infrared and nuclear magnetic resonance, have been employed to identify possible tautomeric forms of these molecules (Erturk, Gumus, Dikmen, & Alver, 2016).

Neuroprotective Properties

Dimethyl sulfoxide (DMSO), a related compound, has been reported to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. This finding suggests potential neuroprotective applications for sulfonamide derivatives (Lu & Mattson, 2001).

Antibacterial and Antifungal Activity

Sulfonamide-derived ligands and their transition metal complexes have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains, indicating their potential as antimicrobial agents (Chohan & Shad, 2011).

Anticancer and Antiviral Properties

A large number of sulfonamide derivatives have been reported to possess antitumor activity both in vitro and in vivo, with a variety of mechanisms of action, including carbonic anhydrase inhibition and disruption of microtubule assembly. Some sulfonamide compounds are also noted for their antiviral activity, including inhibition of HIV protease and reverse transcriptase inhibitors containing sulfonamido groups (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).

Epigenetic Landscape Alteration

DMSO, commonly used in biomedical fields, has been shown to induce drastic changes in human cellular processes and the epigenetic landscape in vitro. This suggests that sulfonamide derivatives, by analogy, might also influence cellular processes and epigenetic modifications, which could have implications for their use in scientific research and therapeutic applications (Verheijen et al., 2019).

Mechanism of Action

Properties

IUPAC Name

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S2/c1-14(2)19(16,17)15-9-8-13(18-11-10-15)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQXUQCGJILENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(SCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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